molecular formula C8H13ClN2O2S B11787341 (R)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride

(R)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride

Cat. No.: B11787341
M. Wt: 236.72 g/mol
InChI Key: NXEIZHIBRKBBSX-NUBCRITNSA-N
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Description

®-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with thioamide derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, forming the thiazole ring. The resulting product is then subjected to further reactions to introduce the aminoethyl group and convert it into its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

®-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

®-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the aminoethyl group. This structural feature can enhance its biological activity and make it a valuable compound for various applications.

Properties

Molecular Formula

C8H13ClN2O2S

Molecular Weight

236.72 g/mol

IUPAC Name

ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-5-carboxylate;hydrochloride

InChI

InChI=1S/C8H12N2O2S.ClH/c1-3-12-8(11)6-4-10-7(13-6)5(2)9;/h4-5H,3,9H2,1-2H3;1H/t5-;/m1./s1

InChI Key

NXEIZHIBRKBBSX-NUBCRITNSA-N

Isomeric SMILES

CCOC(=O)C1=CN=C(S1)[C@@H](C)N.Cl

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C(C)N.Cl

Origin of Product

United States

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